molecular formula C12H13NO2 B2666587 [3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol CAS No. 371227-48-4

[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol

Cat. No. B2666587
M. Wt: 203.241
InChI Key: SWTNBQGKLVJGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol” is a chemical compound with the molecular formula C12H13NO2 . It is related to 3-(2-phenylethyl)-1,2-oxazol-5-amine, which has a molecular weight of 188.23 . The compound is likely to have similar properties to alcohols and phenols .


Molecular Structure Analysis

The molecular structure of “[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol” can be analyzed using spectroscopic techniques. For instance, the IR spectrum of aliphatic alcohols, which this compound may resemble, have a distinctive O-H stretch in the range of 3300 to 3400 cm^-1 and a strong C-O stretch near 1000 cm^-1 .

Scientific Research Applications

Enantioselective Catalysis

[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol derivatives have been explored for their catalytic roles. For example, derivatives have been used as catalysts in enantioselective epoxidation of α,β-enones, demonstrating the utility of these compounds in producing epoxides with good yields and high enantioselectivities (Jun Lu et al., 2008).

Synthesis of Heterocycles

These compounds have been employed in the synthesis of heterocyclic compounds. A notable example includes the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, which efficiently produces 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives (B. Reddy et al., 2012).

Organic Synthesis and Catalysis

Research has demonstrated the utility of related oxazoline compounds in organic synthesis, such as the synthesis of dimethyl sulfomycinamate via Bohlmann-Rahtz heteroannulation reactions, showcasing their versatility as intermediates (M. Bagley et al., 2005). Additionally, methods using methanol as both a C1 synthon and H2 source have been reported for selective N-methylation of amines, highlighting innovative uses in chemical synthesis and catalysis (Naina Sarki et al., 2021).

Advanced Applications

The compounds have found applications in advanced materials and sensing technologies. For instance, Y2O3 multishelled hollow structures, developed for ultrasensitive detection of methanol, underscore the potential of these compounds in environmental monitoring and healthcare (Jianzhong Zheng et al., 2019).

properties

IUPAC Name

[3-(2-phenylethyl)-1,2-oxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-9-12-8-11(13-15-12)7-6-10-4-2-1-3-5-10/h1-5,8,14H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTNBQGKLVJGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2-Phenylethyl)-1,2-oxazol-5-yl]methanol

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